molecular formula C18H19FN4 B8549502 1h-Pyrrolo[2,3-b]pyridine,2-[[4-(2-fluorophenyl)-1-piperazinyl]methyl]-

1h-Pyrrolo[2,3-b]pyridine,2-[[4-(2-fluorophenyl)-1-piperazinyl]methyl]-

Cat. No.: B8549502
M. Wt: 310.4 g/mol
InChI Key: DJHSHKLFCQSIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Pyrrolo[2,3-b]pyridine,2-[[4-(2-fluorophenyl)-1-piperazinyl]methyl]- is a useful research compound. Its molecular formula is C18H19FN4 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-b]pyridine,2-[[4-(2-fluorophenyl)-1-piperazinyl]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-b]pyridine,2-[[4-(2-fluorophenyl)-1-piperazinyl]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19FN4

Molecular Weight

310.4 g/mol

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C18H19FN4/c19-16-5-1-2-6-17(16)23-10-8-22(9-11-23)13-15-12-14-4-3-7-20-18(14)21-15/h1-7,12H,8-11,13H2,(H,20,21)

InChI Key

DJHSHKLFCQSIGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(N2)N=CC=C3)C4=CC=CC=C4F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1H-pyrrolo[2,3-b]pyridine (47 mg, 0.40 mmol),1-(2-fluorophenyl)piperazine (72.0 mg, 0.48 mmol), sodium acetate (72 mg, 0.53 mmol), and formaldehyde (0.48 mmol) were processed as described in Example 18 to provide the title compound. 1H NMR (300 MHz, DMSO-d6) δ 2.62 (m, 4H) 3.14 (m, 4H) 4.03 (s, 2H) 5.60 (s, 1H) 7.09 (m, 3H) 7.14 (m, 2H) 8.06 (dd, J=8.31, 1.53 Hz, 1H) 8.20 (dd, J=4.75, 1.70 Hz, 1H). (ESI) m/z 311 (M+H)+.
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Three
Quantity
0.48 mmol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.